In-Depth Technical Guide: Basic Properties and Mechanistic Profiling of (1-Hydroxypropan-2-yl)phosphonic Acid (1H2Y)
In-Depth Technical Guide: Basic Properties and Mechanistic Profiling of (1-Hydroxypropan-2-yl)phosphonic Acid (1H2Y)
Executive Summary
The emergence of antimicrobial resistance (AMR) has severely limited the clinical utility of broad-spectrum antibiotics like fosfomycin. Resistance is primarily driven by metallothiol transferase enzymes—such as FosB in Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus) and FosM in Mycobacterium abscessus—which catalyze the nucleophilic ring-opening of fosfomycin's epoxide, rendering it inactive [1][2].
(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a low-molecular-weight phosphonate derivative identified via high-throughput in silico screening of the ZINC15 database as a potential competitive inhibitor of these resistance enzymes [3]. This whitepaper synthesizes the physicochemical properties, structural binding modes, and self-validating experimental workflows used to characterize 1H2Y. By analyzing the causality behind its structure-activity relationship (SAR), this guide provides drug development professionals with a rigorous framework for optimizing next-generation metalloenzyme inhibitors.
Physicochemical Properties & Structural Identity
1H2Y is a structural analog of fosfomycin, designed to mimic the transition state of the antibiotic within the enzyme's active site. The molecule features a propyl chain, a hydroxyl group at the C1 position, and a terminal phosphonic acid group.
Table 1: Physicochemical Properties of 1H2Y
| Property | Value |
|---|---|
| IUPAC Name | (1-Hydroxypropan-2-yl)phosphonic acid |
| Abbreviation | 1H2Y |
| CAS Registry Number | 23025-15-2[4] |
| Molecular Formula | C₃H₉O₄P[5] |
| Molecular Weight | 140.07 g/mol [4][6] |
| PDB Ligand ID | YRQ[5][7] |
| Primary Target | FosB / FosM (Metallo-thiol transferases)[1][3] |
Mechanistic Role in Metalloenzyme Inhibition
The inhibitory potential of 1H2Y relies on its ability to competitively occupy the active site of FosB/FosM. Crystallographic studies of FosB from Bacillus cereus complexed with 1H2Y (PDB: 8G7H) reveal critical insights into its binding mode [8].
While the phosphonate group anchors the molecule near the catalytic metal ion (Zn²⁺ or Mn²⁺), the hydroxyl group of 1H2Y forms a highly specific hydrogen bond with Tyr39 [3]. Tyr39 is a critical residue implicated in facilitating the deprotonation of the incoming thiol nucleophile (e.g., bacillithiol or L-cysteine)[3]. By engaging Tyr39, 1H2Y disrupts the proton-transfer network required for catalysis.
Figure 1: Mechanism of FosB-mediated fosfomycin inactivation and the competitive intervention by 1H2Y.
Structure-Activity Relationship (SAR) Causality
Despite its precise interaction with Tyr39, kinetic assays reveal that 1H2Y is a relatively weak inhibitor, requiring concentrations up to 5 mM to show any observable reduction in enzyme activity [1][9]. The causality behind this low efficacy lies in its metal coordination geometry. Potent inhibitors like phosphonoformate (PPF) form a rigid bidentate coordination with the catalytic metal ion [1]. In contrast, the spatial orientation of the propan-2-yl chain in 1H2Y restricts the phosphonate group to a weaker monodentate coordination, leading to rapid off-rates and poor kinetic inhibition[1].
Table 2: Comparative SAR of FosB/FosM Inhibitors | Compound | Metal Coordination Geometry | Key Residue Interaction | Inhibitory Efficacy (Apparent kcat reduction) | | :--- | :--- | :--- | :--- | | Phosphonoformate (PPF) | Bidentate | Asn50 / Thr8 | High (Reduces kcat to ~1.1 s⁻¹ at 500 µM)[1] | | Phosphonoacetate (PPA) | Bidentate | Asn50 / Thr8 | High (Reduces kcat to ~2.3 s⁻¹ at 500 µM)[1] | | 1-Hydroxypropylphosphonic acid (1HPP) | Bidentate | Asn50 | Moderate (Requires ~5 mM for effect)[1] | | (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) | Monodentate | Tyr39 | Low (Negligible effect at 5 mM) [1] |
Self-Validating Experimental Workflows
To ensure trustworthiness in drug discovery, the characterization of 1H2Y relies on a self-validating loop. In silico predictions are physically validated via X-ray crystallography, which is orthogonally verified for functional relevance using real-time ³¹P-NMR kinetics.
Figure 2: Self-validating experimental workflow for screening and characterizing FosB inhibitors.
³¹P-NMR Kinetic Assay for Metalloenzyme Inhibition
Causality for Method Selection: Traditional colorimetric assays suffer from background interference when testing crude extracts or high-concentration small molecules. ³¹P-NMR is selected because the intact epoxide of fosfomycin and its thiol-inactivated product possess distinct phosphorus chemical shifts. This allows for label-free, real-time tracking of the catalytic event [1].
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 50 mM HEPES buffer (pH 8.0) supplemented with 5 mM MgCl₂ and 50 mM KCl to mimic physiological conditions and support enzyme stability.
-
Enzyme & Substrate Initialization: Add purified FosB (or FosM) to a final concentration of 1–5 µM. Introduce the thiol nucleophile (e.g., 5 mM L-cysteine or bacillithiol).
-
Inhibitor Titration: Add 1H2Y at varying concentrations (titrating from 50 µM up to 5 mM) to establish a dose-response gradient.
-
Reaction Initiation: Add 10 mM fosfomycin to initiate the reaction.
-
Data Acquisition: Immediately transfer the sample to a 5 mm NMR tube. Acquire ³¹P-NMR spectra at 25°C using a 600 MHz spectrometer. Collect free induction decays (FIDs) every 30 seconds for 15 minutes.
-
Kinetic Analysis: Integrate the peak areas corresponding to fosfomycin and the product. Calculate the initial velocity ( V0 ) and derive the apparent turnover number ( kcat ) to quantify inhibitory efficacy.
Co-Crystallization and Structural Elucidation
Causality for Method Selection: While Staphylococcus aureus FosB (FosB_Sa) is the primary clinical target, its available apo-crystal structures often lack resolution in key active site loops. Therefore, FosB from Bacillus cereus (FosB_Bc) is utilized as a high-fidelity structural homolog [2]. This ensures that the precise coordination geometry between 1H2Y, the catalytic Zn²⁺ ion, and active site residues is captured without ambiguity.
Step-by-Step Protocol:
-
Protein Purification: Express FosB_Bc in E. coli and purify via Ni-NTA affinity chromatography. Cleave the His-tag using TEV protease and polish via size-exclusion chromatography.
-
Concentration & Complexation: Concentrate the apo-enzyme to 10–15 mg/mL. Incubate the protein with 5 mM 1H2Y and 1 mM ZnCl₂ for 2 hours on ice to ensure active site saturation.
-
Vapor Diffusion: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 4000, 0.1 M HEPES pH 7.5).
-
Crystal Harvesting: Monitor crystal growth at 20°C. Harvest mature crystals after 3–5 days.
-
Cryoprotection & Diffraction: Briefly soak the crystals in a cryoprotectant solution (reservoir solution supplemented with 20% glycerol) and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Resolution: Solve the structure using molecular replacement (using an apo-FosB model). Refine the model to resolve the specific hydrogen-bonding network between the hydroxyl group of 1H2Y and Tyr39.
References
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Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus Source: RSC Medicinal Chemistry, 14(5), 947–956 (2023). URL:[Link]
-
Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus Source: Biochimica et Biophysica Acta (BBA) - General Subjects, 1867(10), 130444 (2023). URL:[Link]
-
Crystal Structure of FosB from Bacillus cereus with Zinc and (1-hydroxypropan-2-yl)phosphonic acid (PDB ID: 8G7H) Source: RCSB Protein Data Bank (2023). URL:[Link]
Sources
- 1. Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1-hydroxypropan-2-yl)phosphonic acid | 23025-15-2 [chemicalbook.com]
- 5. Het-PDB Navi2 (Het: YRQ) [hetpdbnavi.nagahama-i-bio.ac.jp]
- 6. 23025-15-2|(1-Hydroxypropan-2-yl)phosphonic acid|BLD Pharm [bldpharm.com]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
